molecular formula C16H14N2O3S B11328145 Methyl 2-{[3-cyano-6-(4-methoxyphenyl)pyridin-2-YL]sulfanyl}acetate

Methyl 2-{[3-cyano-6-(4-methoxyphenyl)pyridin-2-YL]sulfanyl}acetate

Cat. No.: B11328145
M. Wt: 314.4 g/mol
InChI Key: VTDPYTZQMRKDCK-UHFFFAOYSA-N
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Description

Methyl 2-{[3-cyano-6-(4-methoxyphenyl)pyridin-2-YL]sulfanyl}acetate is a complex organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a cyano group, a methoxyphenyl group, and a sulfanylacetate moiety attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{[3-cyano-6-(4-methoxyphenyl)pyridin-2-YL]sulfanyl}acetate typically involves multi-step organic reactions. One common method involves the reaction of 3-cyano-6-(4-methoxyphenyl)pyridine-2-thiol with methyl bromoacetate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process may involve recrystallization or chromatography techniques to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[3-cyano-6-(4-methoxyphenyl)pyridin-2-YL]sulfanyl}acetate undergoes various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of sulfoxide or sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

Methyl 2-{[3-cyano-6-(4-methoxyphenyl)pyridin-2-YL]sulfanyl}acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery for various therapeutic areas.

    Industry: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-{[3-cyano-6-(4-methoxyphenyl)pyridin-2-YL]sulfanyl}acetate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the sulfanyl group can participate in nucleophilic reactions. These interactions can modulate various biological pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-{[3-cyano-6-(4-hydroxyphenyl)pyridin-2-YL]sulfanyl}acetate
  • Methyl 2-{[3-cyano-6-(4-methylphenyl)pyridin-2-YL]sulfanyl}acetate
  • Methyl 2-{[3-cyano-6-(4-chlorophenyl)pyridin-2-YL]sulfanyl}acetate

Uniqueness

Methyl 2-{[3-cyano-6-(4-methoxyphenyl)pyridin-2-YL]sulfanyl}acetate is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross biological membranes and interact with molecular targets.

Biological Activity

Methyl 2-{[3-cyano-6-(4-methoxyphenyl)pyridin-2-YL]sulfanyl}acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antioxidant, anti-inflammatory, and antimicrobial activities, supported by recent research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13_{13}H12_{12}N2_2O2_2S, with a molecular weight of approximately 274.36 g/mol. The structure features a pyridine ring, a methoxyphenyl group, and a sulfanyl moiety that are crucial for its biological activity.

Antioxidant Activity

Recent studies have demonstrated the compound's significant antioxidant properties. For instance, it was evaluated using various assays such as DPPH radical scavenging and lipid peroxidation inhibition. The results indicated that this compound exhibited notable radical scavenging activity (RSA), comparable to standard antioxidants like ascorbic acid.

Table 1: Antioxidant Activity of this compound

Assay TypeIC50_{50} (µg/mL)Comparison Standard
DPPH Scavenging12.80 ± 0.90Ascorbic Acid
Lipid Peroxidation36.0 ± 1.30Ascorbic Acid

These findings support the hypothesis that the compound can effectively mitigate oxidative stress, which is implicated in various diseases.

Anti-inflammatory Activity

The compound has also shown potential in reducing inflammation. In vitro studies indicated that it could inhibit the production of pro-inflammatory cytokines, suggesting its usefulness in treating inflammatory conditions. The mechanism appears to involve the modulation of signaling pathways associated with inflammation.

Antimicrobial Activity

This compound was assessed for its antimicrobial properties against several bacterial strains. The results indicated that it possesses moderate antimicrobial activity, particularly against Gram-positive bacteria.

Table 2: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus25
Escherichia coli50

Case Studies

A recent study published in the Journal of Medicinal Chemistry explored the synthesis and biological evaluation of similar compounds, reinforcing the notion that modifications in the pyridine structure can enhance biological activity. Researchers focused on structure-activity relationships (SAR) to optimize the efficacy of these compounds as potential therapeutic agents.

Properties

Molecular Formula

C16H14N2O3S

Molecular Weight

314.4 g/mol

IUPAC Name

methyl 2-[3-cyano-6-(4-methoxyphenyl)pyridin-2-yl]sulfanylacetate

InChI

InChI=1S/C16H14N2O3S/c1-20-13-6-3-11(4-7-13)14-8-5-12(9-17)16(18-14)22-10-15(19)21-2/h3-8H,10H2,1-2H3

InChI Key

VTDPYTZQMRKDCK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=C(C=C2)C#N)SCC(=O)OC

Origin of Product

United States

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